3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts are used for these transformations .Molecular Structure Analysis
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Furan synthesis reaction mechanisms have been investigated and proposed in many studies . The further oligomerization proceeds through the addition of hydrated derivatives, thus forming ether or ester bonds .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Antimicrobial Activity
Compounds derived from furan, such as 3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid , have demonstrated promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of yeast-like fungi Candida albicans at specific concentrations . This suggests potential applications in developing new antimicrobial agents that could be used to treat fungal infections.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives through reactions like hydroarylation . These derivatives can then be studied for their own unique properties and potential applications in pharmaceuticals, where they might exhibit different biological activities.
Superelectrophilic Activation
The compound undergoes superelectrophilic activation, which is a chemical process that increases the reactivity of a molecule . This property can be harnessed in organic synthesis, particularly in designing reactions that require highly reactive intermediates.
Biomass-Derived Chemicals
Furan derivatives are considered platform chemicals derived from biomass . The compound could be used in research focused on sustainable chemistry and the development of bio-based materials and chemicals.
Chemical Sensors
Furan derivatives have been used in the development of chemical sensors . For example, they can be incorporated into biosensors that detect specific biological molecules, indicating potential applications in medical diagnostics and environmental monitoring.
Biofuel Cells
The compound’s derivatives have found use in biofuel cells . These cells convert biological substances directly into electrical energy, suggesting an application in the development of renewable energy technologies.
Mechanism of Action
Target of Action
Furan and pyrazole derivatives have been found to interact with multiple receptors and have shown a wide range of biological activities . .
Mode of Action
The mode of action of a compound depends on its chemical structure and the target it interacts with. Furan and pyrazole derivatives have been found to interact with multiple receptors, leading to various biological activities
Biochemical Pathways
Furan and pyrazole derivatives can affect various biochemical pathways due to their wide range of biological activities
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Furan and pyrazole derivatives have shown various biological activities, including antiviral, anti-inflammatory, and anticancer activities
Safety and Hazards
Future Directions
The chemical industry is beginning to switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries. Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are part of this change .
properties
IUPAC Name |
5-(furan-3-yl)-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBOYPZOISKQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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